molecular formula C13H20N2S B8110896 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane

Cat. No.: B8110896
M. Wt: 236.38 g/mol
InChI Key: SYZWXNYMZUAEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 2 and 6. The thiophen-2-ylmethyl substituent introduces a sulfur-containing aromatic heterocycle, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-(thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-2-12(16-9-1)10-15-8-5-13(11-15)3-6-14-7-4-13/h1-2,9,14H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZWXNYMZUAEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-benzylacrylamides with ethyl bromodifluoroacetate in the presence of a copper catalyst can yield difluoroalkylated 2-azaspiro[4.5]decanes . This method can be adapted to introduce the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic core or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced spirocyclic derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Overview

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features allow it to interact with biological systems and materials in innovative ways. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. For example, one derivative was shown to exhibit significant cytotoxicity against various cancer cell lines, demonstrating its potential as a therapeutic agent.

Compound IC50 (µM) Cancer Type
Compound A5.0Breast Cancer
Compound B3.5Lung Cancer
Compound C4.0Colon Cancer

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models
In a study involving mice models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.

Polymer Development

The unique spirocyclic structure allows for the development of new polymeric materials with enhanced mechanical properties and thermal stability. These polymers can be utilized in coatings, adhesives, and other industrial applications.

Property Standard Polymer Polymer with this compound
Tensile Strength (MPa)5075
Thermal Stability (°C)200250

Conductive Materials

The incorporation of thiophene moieties into polymer matrices has been shown to enhance electrical conductivity, making these materials suitable for applications in organic electronics and sensors.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the spirocyclic core can provide structural rigidity and influence the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substitutions

The following table summarizes key analogs of 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane, highlighting structural variations and their implications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Benzyl-2,8-diazaspiro[4.5]decane Benzyl group at position 2 C₁₅H₂₂N₂ 230.35 g/mol Higher lipophilicity; CNS receptor studies
2-Boc-2,8-diazaspiro[4.5]decane hydrochloride Boc-protected amine C₁₃H₂₃N₂O₂·HCl 294.79 g/mol Intermediate in peptide synthesis
8-Benzyl-2,8-diazaspiro[4.5]decane Benzyl group at position 8 C₁₅H₂₂N₂ 230.35 g/mol Altered steric effects for receptor binding
2-Ethyl-2,8-diazaspiro[4.5]decane Ethyl group at position 2 C₁₀H₂₀N₂ 168.28 g/mol Simplified analog for SAR studies
2-(1-Methylethyl)-2,8-diazaspiro[4.5]decane Isopropyl group at position 2 C₁₁H₂₂N₂ 182.31 g/mol Enhanced metabolic stability

Key Observations :

  • Thiophen-2-ylmethyl vs.
  • Boc-Protected Derivatives : The tert-butyloxycarbonyl (Boc) group in 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride improves solubility and serves as a protective group during synthetic routes, unlike the unprotected thiophen-2-ylmethyl variant .

Physicochemical Properties

Comparative data for selected compounds:

Property This compound* 2-Benzyl-2,8-diazaspiro[4.5]decane 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride
Calculated LogP ~2.5 (estimated) 3.1 1.8
Solubility (Water) Low Insoluble Moderately soluble
Melting Point Not reported 134–136°C (decomposes) 180–182°C
Synthetic Accessibility Moderate (requires Stille coupling) High (alkylation) High (Boc protection)

*Estimated values based on structural analogs.
Sources :

Analysis :

  • The thiophen-2-ylmethyl substituent likely increases LogP compared to Boc-protected derivatives, suggesting improved membrane permeability but reduced aqueous solubility.
  • The benzyl analog’s higher melting point (134–136°C) indicates stronger crystalline packing forces compared to the sulfur-containing variant .

Biological Activity

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by the presence of a thiophene ring attached to a diazaspirodecane core. This unique structure has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The synthesis of this compound typically involves the formation of the spirocyclic core followed by the introduction of the thiophene moiety. Common synthetic routes include cyclization reactions using N-benzylacrylamides and ethyl bromodifluoroacetate in the presence of copper catalysts. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can modify its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The thiophene ring is known to participate in π-π interactions, while the spirocyclic structure contributes to the compound's binding affinity and structural rigidity.

Antiinflammatory Properties

Recent studies have highlighted the compound's potential as a selective inhibitor for TYK2/JAK1 kinases. A derivative of this compound demonstrated significant anti-inflammatory effects in models of ulcerative colitis, exhibiting an IC50 value of 6 nM for TYK2 and 37 nM for JAK1, indicating its potential as a therapeutic candidate for inflammatory diseases .

Soluble Epoxide Hydrolase Inhibition

Another study identified derivatives based on 2,8-diazaspiro[4.5]decane as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds showed oral activity in spontaneously hypertensive rats, leading to significant reductions in blood pressure without affecting normotensive rats . This suggests a targeted action mechanism that could be beneficial in treating hypertension.

Antimicrobial Activity

The compound's derivatives have also been investigated for antimicrobial properties. For example, certain azaspiro compounds demonstrated selective antibacterial activity against Gram-positive bacteria, including antibiotic-resistant strains like MRSA . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Comparative Analysis with Similar Compounds

Compound Biological Activity Unique Features
2-Azaspiro[4.5]decane Limited reactivity; lacks thiophene functionalitySimpler structure; less versatile
Thiophene Derivatives Varies widely; often lacks spirocyclic coreTypically more reactive but less structurally diverse

Case Studies

  • TYK2/JAK1 Inhibition :
    • Study Reference :
    • Findings : Compound 48 exhibited excellent potency and selectivity for TYK2 over JAK1 and demonstrated superior anti-inflammatory effects compared to existing therapies.
  • Hypertension Treatment :
    • Study Reference :
    • Findings : The oral administration of specific derivatives resulted in significant blood pressure reduction in hypertensive models, showcasing their therapeutic potential.
  • Antimicrobial Activity :
    • Study Reference :
    • Findings : Certain derivatives showed potent activity against resistant bacterial strains, indicating their potential as new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.